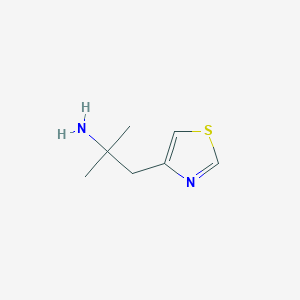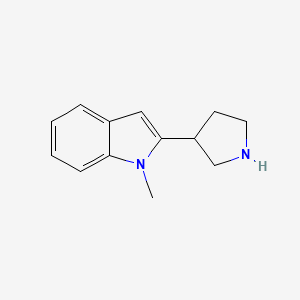
1-methyl-2-(pyrrolidin-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(pyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure
Métodos De Preparación
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Análisis De Reacciones Químicas
1-methyl-2-(pyrrolidin-3-yl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antibacterial activities . Additionally, it is used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be compared with other similar compounds, such as pyrrolidine derivatives and indole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while indole derivatives are widely studied for their diverse pharmacological activities .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-methyl-2-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)8-13(15)11-6-7-14-9-11/h2-5,8,11,14H,6-7,9H2,1H3 |
Clave InChI |
KKHGCBKBRXVBCN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



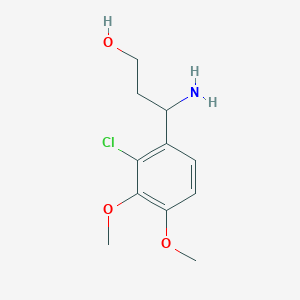

![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
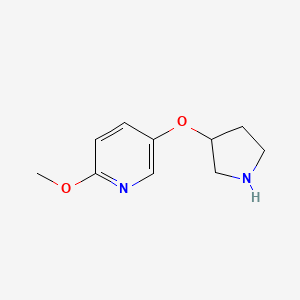
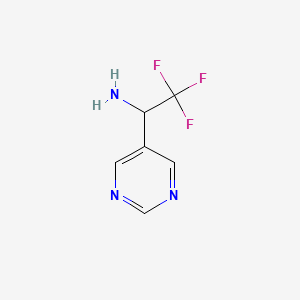

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
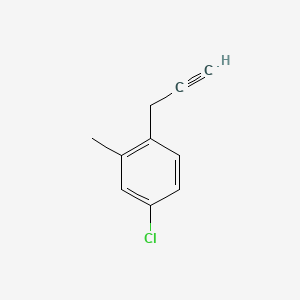

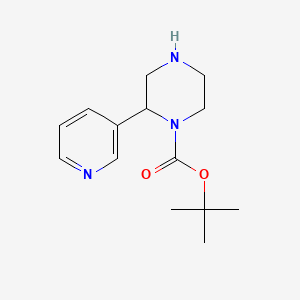

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
